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Compound of Interest

Compound Name: Lanraplenib

Cat. No.: B608459

This technical support center provides researchers, scientists, and drug development
professionals with essential information and guidance regarding drug-drug interaction (DDI)
studies for lanraplenib, a selective spleen tyrosine kinase (Syk) inhibitor.

Frequently Asked Questions (FAQS)

Q1: What is the primary known drug-drug interaction profile of lanraplenib?

Lanraplenib was specifically designed to avoid the significant drug-drug interaction with proton
pump inhibitors (PPIs) that was observed with the earlier Syk inhibitor, entospletinib.[1][2]
Clinical data demonstrates that the oral exposure of lanraplenib is not affected by co-
administration with the PPl omeprazole.[1]

Q2: Has lanraplenib been studied for interactions with inhibitors or inducers of cytochrome
P450 (CYP) enzymes?

Currently, there are no publicly available dedicated clinical or preclinical studies that have
formally evaluated the potential for lanraplenib to act as a perpetrator (inhibitor or inducer) or a
victim of drug-drug interactions involving cytochrome P450 enzymes.

Q3: Is there any information on lanraplenib's interaction with drug transporters like P-
glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?
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As of the latest available information, specific in vitro or in vivo studies detailing the interaction
of lanraplenib with key drug transporters such as P-gp and BCRP have not been published.

Q4: Where can | find data on the clinical pharmacokinetics of lanraplenib?

A study in healthy human volunteers evaluated single doses of lanraplenib from 2-50 mg and
multiple doses of 15-50 mg. The median steady-state half-life was reported to be between 21.3
and 24.6 hours, which supports a once-daily dosing regimen.[1]

Troubleshooting Guide for DDI Experiments

Issue: Unexpected variability in lanraplenib plasma concentrations in preclinical or clinical
studies.

Possible Cause & Troubleshooting Steps:

o Concomitant Medications: While a significant interaction with PPIs has been ruled out, it is
crucial to meticulously record all concomitant medications. Although no specific interactions
with CYP inhibitors/inducers have been reported, the metabolic pathways of lanraplenib are
not fully detailed in the public domain.

o Recommendation: Conduct a thorough review of the co-administered drugs for known
potent CYP inhibitors or inducers. If a pattern emerges, consider conducting exploratory in
vitro metabolism studies.

» Patient-Specific Factors: Intrinsic patient factors such as organ function, genetic
polymorphisms in metabolizing enzymes and transporters, and disease state can contribute
to pharmacokinetic variability.

o Recommendation: In clinical studies, stratify data based on relevant patient demographics
and clinical characteristics to identify potential sources of variability.

Issue: Designing a clinical DDI study for lanraplenib.
Guidance:

» PPl Interaction: Based on existing data, a dedicated clinical DDI study with a PPI is likely not
required. The lack of interaction has been a key feature in the development of lanraplenib.
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o CYP-mediated Interactions: In the absence of specific in vitro data, a cautious approach is
warranted.

o Recommendation: Standard in vitro assays using human liver microsomes or hepatocytes
should be conducted to assess the inhibitory and inductive potential of lanraplenib on
major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). This will inform
the necessity and design of clinical DDI studies with potent inhibitors (e.g., itraconazole for
CYP3A4) or inducers (e.qg., rifampin for multiple CYPs).

o Transporter-mediated Interactions:

o Recommendation: In vitro studies using cell lines overexpressing key uptake (e.g.,
OATP1B1, OATP1B3) and efflux (e.g., P-gp, BCRP) transporters should be performed to
determine if lanraplenib is a substrate or inhibitor of these transporters.

Data Presentation

Table 1: Effect of Omeprazole on Lanraplenib Pharmacokinetics in Healthy Subjects[1]

Treatment Group N Mean AUC (uM-hr)

Lanraplenib (45 mg) alone 6.19

Lanraplenib (45 mg) + 6.46
Omeprazole (20 mg) '

AUC: Area under the plasma concentration-time curve. The difference in AUC was not
statistically significant.

Experimental Protocols

Clinical Study of Lanraplenib Interaction with a Proton Pump Inhibitor[1]

o Study Design: A clinical study was conducted in healthy human volunteers.
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o Methodology: A single oral dose of 45 mg of lanraplenib was administered to two groups of
subjects: one group received lanraplenib alone, and the other group was pretreated with 20

mg of omeprazole.

o Pharmacokinetic Sampling: Serial blood samples were collected over time to determine the

plasma concentrations of lanraplenib.

o Data Analysis: The area under the plasma concentration-time curve (AUC) was calculated
for both groups to assess the impact of omeprazole on lanraplenib exposure.
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Caption: Lanraplenib's absorption is independent of gastric pH, avoiding interaction with PPIs.
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Caption: A general workflow for investigating potential drug-drug interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Lanraplenib Drug-Drug Interaction (DDI) Technical
Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608459#lanraplenib-drug-drug-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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